molecular formula C13H17NO3 B13605747 Methyl 3-(3-piperidinyloxy)benzoate CAS No. 946681-12-5

Methyl 3-(3-piperidinyloxy)benzoate

Cat. No.: B13605747
CAS No.: 946681-12-5
M. Wt: 235.28 g/mol
InChI Key: BHIOYRICHYKEPK-UHFFFAOYSA-N
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Description

Methyl 3-(3-piperidinyloxy)benzoate is a methyl ester derivative featuring a benzoate core substituted with a piperidinyloxy group at the 3-position. Piperidine rings contribute to basicity and hydrogen-bonding capabilities, influencing pharmacokinetic properties such as solubility and membrane permeability.

Properties

CAS No.

946681-12-5

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 3-piperidin-3-yloxybenzoate

InChI

InChI=1S/C13H17NO3/c1-16-13(15)10-4-2-5-11(8-10)17-12-6-3-7-14-9-12/h2,4-5,8,12,14H,3,6-7,9H2,1H3

InChI Key

BHIOYRICHYKEPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2CCCNC2

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary synthetic approach to this compound involves the esterification of 3-(3-piperidinyloxy)benzoic acid with methanol under acidic conditions. The reaction is typically performed under reflux to ensure complete conversion of the acid to the methyl ester.

  • Starting material: 3-(3-piperidinyloxy)benzoic acid
  • Reagents: Methanol, acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid)
  • Conditions: Reflux temperature (~65-70 °C), several hours until completion
  • Work-up: Neutralization, extraction, purification by recrystallization or chromatography

This method is straightforward and widely used both in laboratory and industrial settings, with the industrial process scaled using large reactors and continuous flow systems to optimize yield and purity.

Industrial Production Techniques

Industrial synthesis mirrors the laboratory method but employs:

  • Large-scale reactors with precise temperature and pressure control
  • Continuous flow systems to improve reaction kinetics and product consistency
  • Automated monitoring of reaction parameters to maintain optimal esterification conditions
  • Efficient downstream processing including solvent recovery and product purification

These measures ensure high yields and purity suitable for pharmaceutical or research-grade applications.

Chemical Reaction Analysis Relevant to Preparation

Esterification Reaction

Aspect Details
Reaction Type Fischer esterification
Starting Materials 3-(3-piperidinyloxy)benzoic acid + Methanol
Catalyst Acid catalyst (H2SO4, p-TsOH)
Conditions Reflux, typically 4-6 hours
By-products Water
Purification Neutralization, extraction, recrystallization
Yield Typically high (>80%) with optimized conditions

Related Chemical Transformations

  • Oxidation: this compound can be oxidized to regenerate the corresponding carboxylic acid (3-(3-piperidinyloxy)benzoic acid) using oxidants like potassium permanganate or chromium trioxide.
  • Reduction: The ester group can be reduced to the corresponding benzyl alcohol derivative using lithium aluminum hydride or sodium borohydride.
  • Substitution: The ester moiety can undergo nucleophilic substitution with amines or alcohols to form amides or other esters under acidic or basic catalysis.

Detailed Reaction Scheme and Conditions

Step Reaction Type Reagents & Catalysts Conditions Product
1 Esterification Methanol, Acid catalyst Reflux, 65-70 °C, 4-6 hrs This compound
2 (optional) Oxidation KMnO4 or CrO3 Aqueous, room temp or reflux 3-(3-piperidinyloxy)benzoic acid
3 (optional) Reduction LiAlH4 or NaBH4 Anhydrous solvent, 0 °C to RT 3-(3-piperidinyloxy)benzyl alcohol
4 (optional) Substitution Amines or alcohols, acid/base catalyst Varies Amides or substituted esters

Research Findings and Applications

Synthetic Utility

This compound serves as a versatile intermediate for synthesizing more complex molecules, particularly in medicinal chemistry where the piperidine moiety is a common pharmacophore. Its ester group allows for facile chemical modifications.

Biological Activity

Studies have demonstrated antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations around 50 µg/mL for S. aureus. This suggests potential for pharmaceutical development.

Summary Table of Key Properties

Property Value/Description
CAS Number 946681-12-5
Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name Methyl 3-(3-piperidin-3-yloxy)benzoate
Physical State Typically a crystalline solid
Solubility Soluble in organic solvents (methanol, ethanol)
Stability Stable under normal laboratory conditions

Notes on Related Synthetic Methods (Contextual Reference)

While direct synthetic methods for this compound are well established, related synthetic techniques involving piperidine derivatives and benzoate esters include:

  • Use of Grignard reagents for aromatic side-chain modifications
  • Catalytic oxidation methods employing nitroxide radicals (e.g., 2,2,6,6-tetramethylpiperidinyloxy) for selective oxidation reactions
  • Esterification and substitution reactions under mild conditions to preserve sensitive functional groups

These advanced methods provide a broader context for the preparation and functionalization of related compounds.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-piperidinyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 3-(3-piperidinyloxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-(3-piperidinyloxy)benzoic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituted Benzoates with Piperidine/Piperazine Moieties

Compound Name Key Substituents Molecular Weight LogP Yield Key Applications/Properties References
Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride Piperidinylmethoxy, HCl salt 285.77 2.18 N/A Pharmaceutical intermediate; enhanced solubility due to HCl salt
Methyl 3-(piperazin-1-yl)benzoate Piperazine ring (N-containing) N/A N/A N/A Potential CNS-targeting ligands; basicity differs from piperidine analogs
Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate Trifluoromethyl, chloropropoxy N/A N/A 94% High-yield synthesis; electron-withdrawing groups may enhance stability
Methyl 3-(3-azetidinyl)benzoate Azetidine ring (smaller, strained) N/A N/A N/A Reactivity in cycloadditions; potential for medicinal chemistry

Key Observations :

  • Piperidine vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but may reduce solubility. Chloropropoxy groups introduce steric bulk, affecting binding affinity .
  • Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for oral bioavailability.

Heterocyclic and Aromatic Substituted Benzoates

Compound Name Key Substituents Molecular Weight LogP Yield Key Applications/Properties References
Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate Indole moiety, bromine substituent N/A N/A N/A HIV-1 fusion inhibition; aromatic interactions critical
Methyl 3-((6-methoxybenzofuropyrazol-3-yl)amino)benzoate Benzofuropyrazole, methoxy N/A N/A 18% Tumor cell growth inhibition; lower yield due to complex synthesis
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate Cyclopropylmethoxy, hydroxyl N/A N/A N/A Corrected structure highlights regiochemistry's impact on crystallinity

Key Observations :

  • Indole and Benzofuropyrazole Derivatives : These compounds (e.g., ) demonstrate the importance of aromatic and heterocyclic groups in targeting biological pathways (e.g., antiviral or anticancer activity).
  • Regiochemical Effects : Misplacement of substituents (e.g., hydroxyl vs. methoxy in ) can alter physical properties (e.g., melting points) and bioavailability.

Ureido- and Sulfonamide-Substituted Benzoates

Compound Name Key Substituents Molecular Weight LogP Yield Key Applications/Properties References
Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)acetamido)benzoate Chlorophenyl ureido 438.1 N/A 44% Ureido group enhances hydrogen bonding; moderate yield
Methyl 3-benzenesulfonamidobenzoate Sulfonamide group N/A N/A N/A Sulfonamides improve enzyme inhibition via electrostatic interactions

Key Observations :

  • Ureido Groups : These substituents (e.g., ) enhance target binding through hydrogen bonding but may introduce synthetic challenges (yields 30–45%).

Biological Activity

Methyl 3-(3-piperidinyloxy)benzoate, a compound characterized by its benzoate structure linked to a piperidine ring, has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structural features suggest various pharmacological applications, particularly in the areas of neuromodulation and antimicrobial activity.

Structure and Composition

  • Molecular Formula : C_{13}H_{17}N_{1}O_{3}
  • Molecular Weight : Approximately 235.28 g/mol

The compound features a piperidine ring that enhances its solubility and reactivity, making it suitable for various biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including nucleophilic substitutions and acylation reactions. These synthetic pathways allow for the introduction of functional groups that can modulate the compound's biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against common bacterial strains such as Escherichia coli and Staphylococcus aureus revealed a dose-dependent inhibition of bacterial growth. The minimum inhibitory concentration (MIC) for S. aureus was determined to be around 50 µg/mL, indicating effective antibacterial action .

Antiproliferative Effects

In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer and H-460 for lung cancer) have shown that this compound possesses moderate to strong antiproliferative effects. The results from the MTT assay indicated a significant reduction in cell viability, suggesting potential applications in cancer therapeutics .

The compound's biological activity may be attributed to its interaction with various receptors and pathways:

  • Neuromodulatory Effects : Predicted interactions include stimulation of serotonin release and antagonism of GABA receptor subunits, which could influence neuropsychiatric disorders .
  • Calmodulin-dependent Kinase Inhibition : The compound has shown potential as an inhibitor of Ca²⁺/calmodulin-dependent kinase IV, further contributing to its pharmacological profile .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed that at concentrations ranging from 0.1 µg/mL to 100 µg/mL, the compound effectively inhibited bacterial growth in a dose-dependent manner. This study highlighted its potential as a therapeutic agent against bacterial infections .

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, this compound was tested on multiple human cancer cell lines. The findings indicated that the compound could significantly reduce cell proliferation rates, particularly in breast and lung cancer models, suggesting its utility in developing new anticancer drugs .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC_{13}H_{17}N_{1}O_{3}Exhibits strong antimicrobial and antiproliferative effects
Methyl 3-(piperidin-4-yl)amino benzoate hydrochlorideC_{10}H_{12}ClN_{1}O_{2}Lacks piperidinyloxy group; simpler structure
Methyl 4-(piperidin-4-ylamino)methyl benzonitrileC_{12}H_{16}N_{2}OContains nitrile group; different functional profile

This comparative analysis underscores the unique pharmacological properties of this compound, particularly its dual action against microbial and cancerous cells.

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